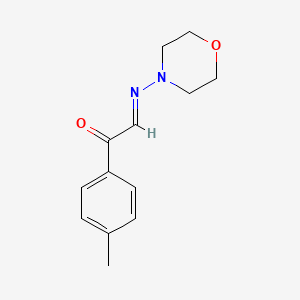
4'-Methyl-2-(morpholinoimino)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methyl-2-(morpholinoimino)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a morpholinoimino group attached to the acetophenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-2-(morpholinoimino)acetophenone typically involves the reaction of 4’-methylacetophenone with morpholine under specific conditions. One common method includes the use of a catalyst such as ceric ammonium nitrate (CAN) in a solvent like PEG-400. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methyl-2-(morpholinoimino)acetophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and dimethylsulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
4’-Methyl-2-(morpholinoimino)acetophenone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism of action of 4’-Methyl-2-(morpholinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and receptors, influencing biological processes at the molecular level. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4’-Methylacetophenone: A precursor in the synthesis of 4’-Methyl-2-(morpholinoimino)acetophenone.
Morpholine: A key reactant in the synthesis process.
Acetophenone Derivatives: Various derivatives of acetophenone share similar structural features and reactivity.
Uniqueness
4’-Methyl-2-(morpholinoimino)acetophenone is unique due to the presence of both the methyl and morpholinoimino groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
25561-39-1 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(2E)-1-(4-methylphenyl)-2-morpholin-4-yliminoethanone |
InChI |
InChI=1S/C13H16N2O2/c1-11-2-4-12(5-3-11)13(16)10-14-15-6-8-17-9-7-15/h2-5,10H,6-9H2,1H3/b14-10+ |
Clave InChI |
MQBKLVBKWWJALJ-GXDHUFHOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)/C=N/N2CCOCC2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=NN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



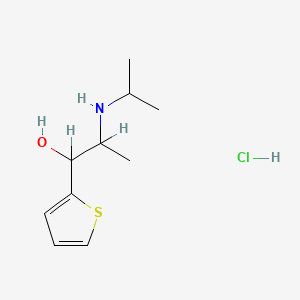
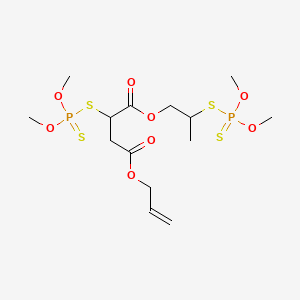
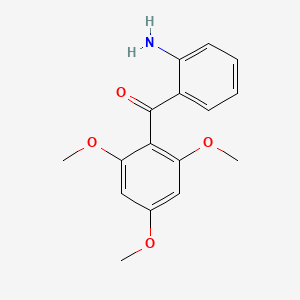
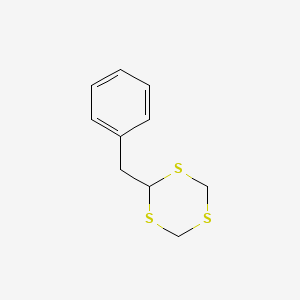
![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)
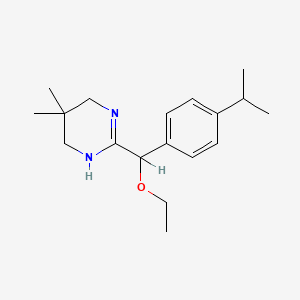
![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)

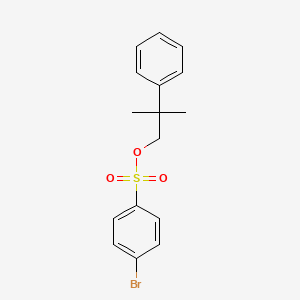



![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
